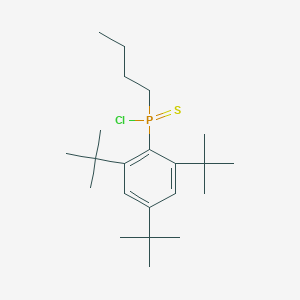
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a 2,4,6-tri-tert-butylphenyl group, and a phosphinothioic chloride moiety
Preparation Methods
The synthesis of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride and butyl alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride involves its interaction with molecular targets through its reactive phosphinothioic chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Phosphinothioic acid derivatives: Used in various chemical reactions and applications.
Phosphine derivatives: Widely used in catalysis and organic synthesis
Properties
CAS No. |
89566-79-0 |
|---|---|
Molecular Formula |
C22H38ClPS |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
butyl-chloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H38ClPS/c1-11-12-13-24(23,25)19-17(21(5,6)7)14-16(20(2,3)4)15-18(19)22(8,9)10/h14-15H,11-13H2,1-10H3 |
InChI Key |
UZCKMYCCCSAOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















